1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Overview
Description
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is an organic compound with the molecular formula CF₃SO₂N=C[NHCO₂C(CH₃)₃]₂. It is commonly used as a guanidinylation reagent for amines and peptides . This compound is known for its stability and reactivity, making it valuable in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is typically synthesized by reacting Boc-protected guanidine with trifluoromethanesulfonyl fluoride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with amines and peptides to form guanidine derivatives.
Addition Reactions: It can participate in reactions with aldehydes or ketones to form imines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethanesulfonyl fluoride, Boc-protected guanidine, and various solvents like acetonitrile and chloroform .
Major Products
The major products formed from reactions involving this compound are guanidine derivatives, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is employed in the modification of peptides and proteins for various biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine involves its ability to act as a guanidinylation reagent. It reacts with amines and peptides to form stable guanidine derivatives, which can then participate in further chemical reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(tert-butoxycarboyl)-N′′-trifylguanidine
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is unique due to its trifluoromethylsulfonyl group, which imparts distinct reactivity and stability compared to other guanidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQZIPJCBUYLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395153 | |
Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207857-15-6 | |
Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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